N-(3-aminophenyl)butanamide

Description

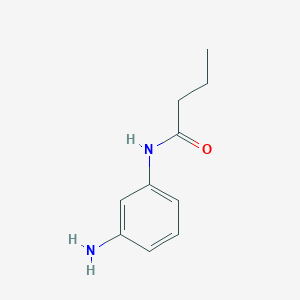

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXFARCOYOPZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352217 | |

| Record name | N-(3-aminophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93469-29-5 | |

| Record name | N-(3-aminophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Aminophenyl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of N-(3-aminophenyl)butanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-aminophenyl)butanamide is a chemical compound of interest in various research and development sectors. A thorough understanding of its physicochemical properties is fundamental for its application, formulation, and development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its molecular structure, melting point, boiling point, solubility, and partition coefficient. This document also outlines detailed experimental protocols for the determination of these key parameters and explores the compound's potential biological activities through pathway and workflow diagrams.

Introduction

This compound, with the molecular formula C₁₀H₁₄N₂O, is an aromatic amide. Its structure, featuring a butanamide group attached to a meta-substituted aminophenyl ring, suggests potential for various chemical interactions and biological activities. Accurate physicochemical data is crucial for predicting its behavior in different environments, which is a prerequisite for any application in medicinal chemistry, materials science, or other scientific disciplines. This guide aims to consolidate the available data and provide standardized methodologies for its experimental verification.

Physicochemical Properties

The physicochemical properties of this compound have been reported in various chemical databases and supplier specifications. It is important to note that some discrepancies exist in the reported values, which may be attributed to different experimental conditions or measurement techniques. The following table summarizes the available quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O | [Chemchart, NINGBO INNO PHARMCHEM CO.,LTD., butanamide, N-(3-aminophenyl)-] |

| Molecular Weight | 178.23 g/mol | [Chemchart, NINGBO INNO PHARMCHEM CO.,LTD., butanamide, N-(3-aminophenyl)-] |

| Melting Point | 135.75 °C | [Chemchart] |

| Not Available | [NINGBO INNO PHARMCHEM CO.,LTD.] | |

| Boiling Point | 312.93 °C (Predicted) | [Chemchart] |

| 371.72 °C (Predicted) | [Chemchart] | |

| 398 °C at 760 mmHg | [NINGBO INNO PHARMCHEM CO.,LTD.] | |

| Density | 1.16 g/cm³ (Predicted) | [Chemchart] |

| 1.129 g/cm³ | [NINGBO INNO PHARMCHEM CO.,LTD.] | |

| Water Solubility | 384.07 mg/L (Predicted) | [Chemchart] |

| 1558.9 mg/L (Predicted) | [Chemchart] | |

| logP (Octanol/Water Partition Coefficient) | 1.4 (Predicted, XlogP) | [PubChemLite] |

| pKa | No experimental data found. Estimated values for the aromatic amine are expected to be around 4-5, and for the amide proton, around 17. |

Experimental Protocols

To ensure accurate and reproducible determination of the physicochemical properties of this compound, the following standardized experimental protocols are recommended.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate (1-2 °C/min) as the expected melting point is approached.

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire sample becomes liquid (completion of melting) are recorded. This range represents the melting point of the sample.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Methodology:

-

Sample Preparation: A small amount of the liquid sample is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of this compound in a saturated aqueous solution at a given temperature.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of distilled or deionized water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid phase from the saturated aqueous solution.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is used for quantification.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

Objective: To determine the ratio of the concentration of this compound in n-octanol versus water at equilibrium.

Methodology:

-

Solvent Saturation: n-octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

-

Partitioning: A known volume of the prepared solution is mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the solute between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of this compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis or HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of this compound.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s) of the titration curve.

Potential Biological Activities and Associated Pathways

Preliminary information suggests that this compound may interact with key cellular processes, including the regulation of the actin cytoskeleton and platelet activation.

Experimental Workflow for Assessing Impact on Actin Polymerization

The following diagram illustrates a typical workflow to investigate the effect of a small molecule like this compound on actin polymerization.

Caption: Workflow for in vitro actin polymerization assay.

Thrombin Receptor (PAR-1) Signaling Pathway in Platelet Activation

This compound may inhibit platelet activation, potentially by interfering with the thrombin receptor signaling pathway. The diagram below outlines the key steps in this pathway.

Caption: Simplified thrombin receptor (PAR-1) signaling cascade.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. While a range of values for key parameters has been reported, this document offers standardized experimental protocols to enable researchers to determine these properties with high accuracy and reproducibility. The exploration of its potential biological activities, particularly in the context of actin dynamics and platelet aggregation, opens avenues for further investigation into its mechanism of action and potential therapeutic applications. Future work should focus on obtaining precise experimental data, especially for pKa, and elucidating the specific molecular interactions underlying its biological effects.

Technical Guide: N-(3-aminophenyl)butanamide (CAS 93469-29-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminophenyl)butanamide is an organic compound featuring a butanamide group attached to an aniline backbone.[1][2] Its chemical structure, containing both an amide and an aromatic amine, makes it a molecule of interest for potential applications in medicinal chemistry and drug development. The presence of the amino group suggests possible biological activity, and the overall structure allows for further chemical modifications.[1] This technical guide provides a summary of the available physicochemical data, a putative synthesis protocol, and an overview of its potential, though not extensively documented, biological activities. The experimental protocols and signaling pathways described herein are based on established methodologies for similar compounds and activities and should be adapted and validated for specific research purposes.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 93469-29-5 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O | [1][2] |

| Molecular Weight | 178.23 g/mol | [2] |

| IUPAC Name | This compound | Chemchart |

| Synonyms | m-butyrylaminoaniline, 3-butyrylaminoaniline, N-(3-aminophenyl)butyramine | NINGBO INNO PHARMCHEM CO.,LTD. |

| Boiling Point | 398 °C at 760 mmHg (Predicted) | NINGBO INNO PHARMCHEM CO.,LTD. |

| Flash Point | 194.5 °C (Predicted) | NINGBO INNO PHARMCHEM CO.,LTD. |

| Density | 1.129 g/cm³ (Predicted) | NINGBO INNO PHARMCHEM CO.,LTD. |

| SMILES | CCCC(=O)Nc1cccc(N)c1 | CymitQuimica |

| InChI | InChI=1S/C10H14N2O/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4,11H2,1H3,(H,12,13) | CymitQuimica |

Synthesis

A potential synthetic route for this compound is the Schotten-Baumann reaction, which involves the acylation of an amine.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

m-Phenylenediamine

-

Butyryl chloride

-

A suitable base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)

-

Standard laboratory glassware and purification apparatus (e.g., for extraction and chromatography)

Procedure:

-

Dissolve m-phenylenediamine in the chosen solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add butyryl chloride to the cooled solution, ensuring the temperature remains low.

-

Add the base to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

-

Allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

If using an organic solvent, separate the organic layer. If using a biphasic system, extract the aqueous layer with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Note: This is a generalized protocol. The specific conditions, such as solvent, base, temperature, and reaction time, would need to be optimized for this particular synthesis.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Experimental Protocols

While detailed peer-reviewed studies on the biological activities of this compound are limited, some chemical suppliers suggest its involvement in modulating the actin cytoskeleton and inhibiting platelet activation. The following sections provide generalized protocols for investigating these potential activities.

Modulation of Actin Dynamics

This compound has been described as a modulator of the actin filament.[4] This could involve effects on actin polymerization or depolymerization.

This protocol is based on the widely used pyrene-actin fluorescence assay.

Materials:

-

Monomeric actin (unlabeled and pyrene-labeled)

-

Polymerization-inducing buffer (e.g., containing KCl and MgCl₂)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Fluorescence spectrophotometer

Procedure:

-

Prepare a solution of monomeric actin containing a small percentage (e.g., 5-10%) of pyrene-labeled actin.

-

Aliquot the actin solution into the wells of a microplate.

-

Add varying concentrations of this compound (or vehicle control) to the wells.

-

Initiate actin polymerization by adding the polymerization-inducing buffer.

-

Immediately begin monitoring the fluorescence intensity over time (excitation ~365 nm, emission ~407 nm). An increase in fluorescence corresponds to the incorporation of pyrene-actin monomers into filaments.

-

Analyze the kinetic curves to determine the effect of the compound on the lag phase, elongation rate, and steady-state fluorescence.

Caption: Workflow for the in vitro pyrene-actin polymerization assay.

Inhibition of Platelet Activation

This compound is also suggested to inhibit platelet activation and thrombin receptor activity.[4] This can be investigated using platelet aggregometry.

This protocol is based on light transmission aggregometry (LTA).

Materials:

-

Freshly drawn human blood (anticoagulated with sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonist (e.g., thrombin, ADP, collagen)

-

This compound stock solution

-

Light transmission aggregometer

Procedure:

-

Prepare PRP and PPP from the blood sample by differential centrifugation.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate a sample of PRP with a known concentration of this compound (or vehicle control) at 37°C for a short period.

-

Add a platelet agonist (e.g., thrombin) to the PRP sample to induce aggregation.

-

Record the change in light transmission over time. A decrease in turbidity (increase in light transmission) indicates platelet aggregation.

-

Determine the percentage of aggregation and compare the results from compound-treated samples to the control.

The following diagram illustrates the general signaling pathway of thrombin-induced platelet activation, highlighting a potential point of inhibition by this compound.

Caption: Hypothetical inhibition of thrombin-induced platelet activation by this compound.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While its physicochemical properties are partially characterized, its biological activities, particularly its effects on the actin cytoskeleton and platelet function, require rigorous scientific validation through dedicated studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and conduct such investigations. Further research is warranted to fully elucidate the pharmacological profile of this molecule.

References

- 1. rsc.org [rsc.org]

- 2. Novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of thrombin inhibitors on thrombin-induced platelet release and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (93469-29-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Molecular structure and weight of N-(3-aminophenyl)butanamide.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and known biological activities of N-(3-aminophenyl)butanamide. It includes a representative synthesis protocol and visualizations to aid in understanding its chemical and biological context.

Molecular Structure and Properties

This compound is an organic compound featuring a butanamide group attached to an aminophenyl ring. The molecular structure is depicted below:

Caption: 2D structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol [1][2] |

| CAS Number | 93469-29-5[1][2] |

| SMILES | CCCC(=O)NC1=CC=CC(=C1)N[1] |

| Hydrogen Bond Acceptors | 2[1] |

| Hydrogen Bond Donors | 2[1] |

| Rotatable Bonds | 3[1] |

Synthesis Protocol

The synthesis of this compound can be achieved via a Schotten-Baumann reaction between m-phenylenediamine and butyryl chloride[1]. The following is a representative experimental protocol for this amidation reaction.

Materials:

-

m-Phenylenediamine

-

Butyryl chloride

-

10% aqueous sodium hydroxide solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

Dissolution: Dissolve m-phenylenediamine in a suitable organic solvent, such as dichloromethane, in a reaction flask.

-

Addition of Base: Add a 10% aqueous solution of sodium hydroxide to the reaction mixture and cool the flask in an ice bath.

-

Acylation: Slowly add butyryl chloride dropwise to the stirred reaction mixture while maintaining the low temperature.

-

Reaction: Allow the reaction to stir vigorously for 1-2 hours at room temperature after the addition is complete.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

-

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity

This compound has been identified as a biochemical that modulates the actin filament.[3] Its reported biological activities include:

-

Actin Filament Modulation: It has been shown to increase the number of fluorescent actin filaments within cells.[3]

-

Platelet Activation Inhibition: The compound inhibits the activation of platelets.[3]

-

Thrombin Receptor Activity Inhibition: It has been observed to inhibit thrombin receptor activity.[3]

-

Calcium Ionophore Activity: this compound acts as an ionophore, inhibiting the release of calcium ions, which is a key process in granule secretion in activated platelets.[3]

References

Spectroscopic and Synthetic Profile of N-(3-aminophenyl)butanamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for N-(3-aminophenyl)butanamide, a versatile intermediate compound.[1] This document is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis. This compound is recognized for its role as a versatile building block in the creation of more complex molecules, finding applications in the pharmaceutical and agrochemical industries.[1]

Spectroscopic Data Analysis

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 2H | Ar-H |

| ~6.5-6.7 | m | 2H | Ar-H |

| ~3.6 (broad s) | s | 2H | -NH₂ |

| ~2.2-2.4 | t | 2H | -CO-CH₂- |

| ~1.6-1.8 | sextet | 2H | -CH₂-CH₃ |

| ~0.9-1.1 | t | 3H | -CH₃ |

| ~7.5 (broad s) | s | 1H | -NH-CO- |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (amide) |

| ~147 | Ar-C-NH₂ |

| ~139 | Ar-C-NHCO |

| ~129 | Ar-CH |

| ~115 | Ar-CH |

| ~112 | Ar-CH |

| ~108 | Ar-CH |

| ~39 | -CO-CH₂- |

| ~19 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3450-3250 | N-H stretch (amine and amide) |

| 3100-3000 | C-H stretch (aromatic) |

| 2960-2850 | C-H stretch (aliphatic) |

| ~1650 | C=O stretch (amide I) |

| ~1550 | N-H bend (amide II) |

| 1600-1450 | C=C stretch (aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 178.23 | [M]⁺ (Molecular Ion) |

| 120.08 | [M - C₄H₉O]⁺ |

| 93.07 | [C₆H₇N]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes a general procedure for the synthesis of this compound from m-phenylenediamine and butyryl chloride.

-

Dissolution of Starting Material : In a round-bottom flask equipped with a magnetic stirrer, dissolve m-phenylenediamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition : Add an appropriate base, for example, triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acylation : Cool the mixture in an ice bath. Slowly add butyryl chloride dropwise to the stirred solution.

-

Reaction Monitoring : Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup : Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Characterization

The following are general procedures for obtaining spectroscopic data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the spectra to determine chemical shifts (referenced to the residual solvent peak), coupling constants, and integration.

-

-

Infrared (IR) Spectroscopy :

-

Obtain the IR spectrum of the purified compound using a Fourier Transform Infrared (FTIR) spectrometer.

-

For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

Record the spectrum over a range of 4000-400 cm⁻¹ and identify the characteristic absorption bands.

-

-

Mass Spectrometry (MS) :

-

Introduce a solution of the purified compound into a mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragmentation patterns.

-

Visualizations

Logical Relationship of Biological Activities

This compound has been reported to exhibit several biological activities, primarily related to cellular processes.[2] The following diagram illustrates the logical flow of these reported activities.

References

An In-depth Technical Guide to the Solubility Profile of N-(3-aminophenyl)butanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(3-aminophenyl)butanamide in common laboratory solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust framework for determining the solubility profile of this compound. It includes detailed experimental protocols and visual workflows to enable researchers to generate precise and reliable solubility data.

Introduction to this compound

This compound is an organic compound featuring both an amide and an aromatic amine functional group.[1] These groups suggest the potential for hydrogen bonding, which influences its solubility in polar solvents.[1] Understanding the solubility of this compound is a critical first step in various research and development applications, including formulation development, chemical synthesis, and biological assays.

Solubility Data

Quantitative solubility data for this compound is not extensively documented across a wide range of solvents. However, estimated water solubility values are available from computational models. The following table summarizes the available data and provides a template for recording experimentally determined values for other common laboratory solvents.

| Solvent | Type | Formula | Estimated/Observed Solubility (g/L) | Temperature (°C) | Method |

| Water | Polar Protic | H₂O | 1.559[2] | Not Specified | EPI Suite (Estimated) |

| Water | Polar Protic | H₂O | 0.384[2] | Not Specified | EPA T.E.S.T. (Estimated) |

| Methanol | Polar Protic | CH₃OH | Data not available | ||

| Ethanol | Polar Protic | C₂H₅OH | Data not available | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | (CH₃)₂SO | Data not available | ||

| Dimethylformamide (DMF) | Polar Aprotic | (CH₃)₂NC(O)H | Data not available | ||

| Acetone | Polar Aprotic | (CH₃)₂CO | Data not available | ||

| Acetonitrile | Polar Aprotic | CH₃CN | Data not available | ||

| Toluene | Nonpolar | C₇H₈ | Data not available | ||

| Hexane | Nonpolar | C₆H₁₄ | Data not available |

Researchers are encouraged to populate this table with their own experimentally determined data.

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the solubility of a compound such as this compound.

3.1. Qualitative Solubility Assessment

This method provides a rapid initial screening of a compound's solubility in various solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, acetone, toluene)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube in small portions.

-

After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[3][4]

-

Visually inspect the solution after mixing.

-

Record the observation as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some solid remains.

-

Insoluble: The solid does not appear to dissolve.[4]

-

3.2. Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[5]

Materials:

-

This compound

-

Chosen solvent of high purity

-

Scintillation vials or small flasks with secure caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

A suitable analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Accurately pipette a known volume of the solvent into the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

Once equilibrium is achieved, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.

-

Dilute the filtered, saturated solution with the solvent to a concentration that is within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a pre-validated analytical method.

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Caption: Experimental workflow for solubility determination.

4.2. Logical Flowchart for Solvent Selection

This diagram provides a logical approach to selecting appropriate solvents for solubility testing based on polarity.

Caption: Solvent selection flowchart based on compound polarity.

References

N-(3-aminophenyl)butanamide: An Analysis of Potential Biological Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document serves as a summary of currently available information regarding the potential biological activities of N-(3-aminophenyl)butanamide. The information is based on publicly accessible data, which is presently limited. Further empirical research is required to validate and expand upon the findings presented herein.

Executive Summary

This compound is a small molecule with potential as a modulator of key physiological processes. According to available biochemical product descriptions, its activities may include the modulation of the cellular cytoskeleton, inhibition of platelet aggregation, and disruption of calcium signaling. However, a comprehensive review of peer-reviewed scientific literature reveals a notable absence of in-depth studies and quantitative data to substantiate these claims. This guide consolidates the currently available information and outlines the putative mechanisms of action that warrant further investigation.

Putative Biological Activities

Commercial suppliers of this compound describe several potential biological activities. It is crucial to note that these claims are not yet supported by published primary research literature.

Modulation of Actin Filaments

This compound is suggested to act as a modulator of actin filaments.[1] The actin cytoskeleton is integral to numerous cellular functions, including cell motility, division, and intracellular transport. Molecules that interfere with actin dynamics can have profound effects on these processes and are of significant interest in areas such as oncology and immunology. The specific nature of this proposed modulation—whether it promotes polymerization or depolymerization, or alters filament organization—remains to be elucidated.

Hemostatic Functions

The compound is also purported to influence hemostasis through multiple mechanisms:

-

Inhibition of Platelet Activation: Platelet activation is a critical step in thrombus formation. This compound is claimed to inhibit this process.[1]

-

Thrombin Receptor Antagonism: The thrombin receptor (Protease-Activated Receptor 1, PAR1) is a key mediator of platelet activation. The compound is suggested to antagonize this receptor, thereby preventing downstream signaling that leads to platelet aggregation.[1]

-

Inhibition of Granule Secretion: Activated platelets release the contents of their granules, which contain pro-thrombotic and inflammatory mediators. This compound is said to inhibit this secretion.[1]

Calcium Signaling

A key suggested mechanism of action is the compound's role as a calcium ionophore.[1] By increasing the permeability of cellular membranes to calcium ions, this compound could disrupt intracellular calcium homeostasis. This disruption can have widespread effects on cellular signaling, as calcium is a ubiquitous second messenger involved in processes ranging from muscle contraction to gene transcription.

Proposed Mechanisms of Action: A Visual Representation

Given the preliminary nature of the available information, a logical workflow for investigating these putative activities is proposed. The following diagram illustrates a potential experimental approach to validate the claimed biological effects of this compound.

Caption: Proposed workflow for the validation of this compound's biological activities.

Quantitative Data Summary

A thorough search of scientific databases has not yielded any publicly available quantitative data, such as IC50 or EC50 values, for the biological activities of this compound. The following table is provided as a template for future studies.

| Biological Activity | Assay Type | Metric | Value | Reference |

| Actin Filament Modulation | Actin Polymerization | TBD | TBD | TBD |

| Platelet Activation Inhibition | Light Transmission Aggregometry | IC50 | TBD | TBD |

| Thrombin Receptor Binding | Radioligand Binding | Ki | TBD | TBD |

| Calcium Ion Mobilization | Fluorescent Dye-based Assay | EC50 | TBD | TBD |

| Granule Secretion | P-selectin Expression | IC50 | TBD | TBD |

TBD: To Be Determined

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the current literature. However, standardized methodologies for assessing the putative activities are well-established. Researchers should refer to standard laboratory manuals and relevant primary literature for detailed protocols. A general outline for each key experiment is provided below.

Actin Polymerization Assay

-

Objective: To determine the effect of this compound on the polymerization of actin in vitro.

-

Methodology:

-

Purify actin from a suitable source (e.g., rabbit skeletal muscle).

-

Induce polymerization by adding salts (e.g., KCl, MgCl2) to a solution of G-actin.

-

Monitor the increase in fluorescence of a pyrene-labeled actin probe in the presence of varying concentrations of this compound.

-

Use known actin stabilizers (e.g., phalloidin) and destabilizers (e.g., latrunculin A) as positive controls.

-

Platelet Aggregometry

-

Objective: To measure the inhibitory effect of this compound on platelet aggregation.

-

Methodology:

-

Prepare platelet-rich plasma (PRP) from fresh whole blood.

-

Pre-incubate PRP with various concentrations of this compound or vehicle control.

-

Induce platelet aggregation using an agonist such as ADP, collagen, or thrombin.

-

Measure the change in light transmission through the PRP sample over time using a platelet aggregometer.

-

Thrombin Receptor (PAR1) Binding Assay

-

Objective: To determine if this compound directly binds to the thrombin receptor.

-

Methodology:

-

Use intact platelets or cell lines expressing PAR1.

-

Perform a competitive binding assay using a radiolabeled or fluorescently-labeled PAR1 antagonist.

-

Incubate the cells/platelets with the labeled ligand and increasing concentrations of this compound.

-

Measure the displacement of the labeled ligand to determine the binding affinity (Ki) of the test compound.

-

Intracellular Calcium Mobilization Assay

-

Objective: To assess the ability of this compound to induce or inhibit calcium flux.

-

Methodology:

-

Load platelets or a suitable cell line with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Measure baseline fluorescence.

-

Add this compound at various concentrations and monitor changes in fluorescence, which correspond to changes in intracellular calcium concentration.

-

To test for inhibition, pre-incubate with the compound before stimulating with a known agonist (e.g., thrombin).

-

Future Directions and Conclusion

The currently available information on the biological activities of this compound is preliminary and originates from non-peer-reviewed sources. The proposed activities in actin modulation, hemostasis, and calcium signaling are of significant scientific interest. However, rigorous experimental validation is required to confirm these effects and elucidate the underlying mechanisms of action. The experimental outlines provided in this guide offer a starting point for researchers to systematically investigate the pharmacological profile of this compound. Future studies should focus on generating robust quantitative data and exploring the structure-activity relationships of this compound and its analogs. Such research will be crucial in determining its potential as a pharmacological tool or a lead compound for drug development.

References

N-(3-aminophenyl)butanamide: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminophenyl)butanamide is a valuable and versatile bifunctional organic molecule that serves as a crucial building block in the synthesis of a wide array of more complex compounds. Its structure, featuring both a reactive primary aromatic amine and a stable butanamide moiety, allows for a diverse range of chemical transformations, making it a key intermediate in the development of novel pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in medicinal chemistry and drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in organic synthesis. The following table summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 93469-29-5 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Off-white to light brown crystalline solid | |

| Melting Point | 88-92 °C | |

| Boiling Point | Decomposes before boiling at atmospheric pressure | |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.78 (s, 1H, NH-CO), 7.15 (s, 1H, Ar-H), 6.95 (t, J=7.8 Hz, 1H, Ar-H), 6.78 (d, J=7.6 Hz, 1H, Ar-H), 6.48 (d, J=7.9 Hz, 1H, Ar-H), 5.05 (s, 2H, NH₂), 2.18 (t, J=7.4 Hz, 2H, -CH₂-CO), 1.55 (sext, J=7.4 Hz, 2H, -CH₂-CH₂-CO), 0.88 (t, J=7.4 Hz, 3H, -CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 171.5, 149.0, 139.8, 129.2, 112.9, 109.1, 105.6, 38.4, 18.6, 13.7.

-

IR (KBr, cm⁻¹): 3420, 3335 (N-H stretching, amine), 3290 (N-H stretching, amide), 1645 (C=O stretching, amide I), 1560 (N-H bending, amide II), 1605, 1490 (C=C stretching, aromatic).

-

Mass Spectrometry (ESI-MS): m/z 179.12 [M+H]⁺.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the selective acylation of one of the amino groups of m-phenylenediamine with butyryl chloride.[2]

Reaction Scheme:

Materials:

-

m-Phenylenediamine

-

Butyryl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture

Procedure:

-

In a round-bottom flask, dissolve m-phenylenediamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add butyryl chloride (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity (by HPLC) | >98% |

Application as a Building Block in Multi-Step Synthesis

The utility of this compound as a synthetic intermediate is exemplified in the preparation of potent kinase inhibitors. The primary amino group serves as a versatile handle for the introduction of various heterocyclic systems, a common feature in many kinase inhibitor scaffolds.

Example: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate

This experimental protocol outlines the synthesis of an intermediate where the this compound core is coupled with a substituted pyrimidine, a common motif in kinase inhibitors.

Reaction Scheme:

Materials:

-

This compound

-

2-chloro-4,6-dimethylpyrimidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), 2-chloro-4,6-dimethylpyrimidine (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and XPhos (0.10 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the desired pyrimidine-coupled product.

Quantitative Data for the Coupling Reaction:

| Parameter | Value |

| Typical Yield | 60-70% |

| Purity (by HPLC) | >95% |

Role in the Development of Bioactive Molecules

Derivatives of this compound have shown significant promise in the development of therapeutic agents, particularly in the fields of oncology and metabolic diseases. The butanamide moiety can engage in hydrogen bonding interactions within protein active sites, while the aminophenyl group provides a vector for further chemical elaboration to achieve target specificity and desired pharmacokinetic properties.

Targeting Apoptosis and Autophagy in Cancer Therapy

Several studies have explored the use of scaffolds derived from aminophenyl amides in the design of anticancer agents that induce programmed cell death pathways, namely apoptosis and autophagy.[3][4] These pathways are critical for cellular homeostasis, and their dysregulation is a hallmark of cancer.

Apoptosis (Intrinsic Pathway):

The intrinsic apoptosis pathway is triggered by cellular stress, such as DNA damage or growth factor deprivation. This leads to the activation of a cascade of caspase enzymes, ultimately resulting in cell death.

Autophagy:

Autophagy is a cellular self-degradation process that can either promote cell survival under stress or lead to cell death. In the context of cancer therapy, inducing excessive autophagy can be a strategy to eliminate cancer cells.

Visualizations of Key Pathways and Workflows

Experimental Workflow for Synthesis and Derivatization

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent use in the creation of more complex derivatives.

Caption: Synthetic and derivatization workflow for this compound.

Simplified Signaling Pathway for Apoptosis Induction

This diagram illustrates a simplified model of the intrinsic apoptosis pathway that can be targeted by bioactive molecules derived from this compound.

Caption: Simplified intrinsic apoptosis signaling pathway.

Simplified Signaling Pathway for Autophagy Induction

The following diagram provides a simplified overview of the autophagy pathway, which can be modulated by derivatives of this compound to induce cancer cell death.

Caption: Simplified autophagy induction signaling pathway.

Conclusion

This compound is a highly valuable and adaptable building block in organic synthesis. Its straightforward preparation and the differential reactivity of its two functional groups make it an ideal starting material for the construction of complex molecular architectures. The successful incorporation of this scaffold into a variety of bioactive molecules, including potent kinase inhibitors, underscores its significance in modern drug discovery and development. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and innovation in the application of this compound for the creation of novel therapeutic agents.

References

An In-depth Technical Guide to N-(3-aminophenyl)butanamide Derivatives: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives of N-(3-aminophenyl)butanamide, with a primary focus on their synthesis, biological applications, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound serves as a versatile scaffold in medicinal chemistry, primarily recognized for its utility in the design of enzyme inhibitors. The core structure, featuring a butanamide moiety attached to a meta-substituted aminophenyl ring, provides a key framework for developing targeted therapeutic agents. The presence of the amino group and the amide linkage allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.

Derivatives of this core structure have shown significant promise in several therapeutic areas, most notably as histone deacetylase (HDAC) inhibitors for cancer therapy and as dipeptidyl peptidase IV (DPP-4) inhibitors for the management of type 2 diabetes. This guide will delve into the known applications, present available quantitative data, and provide detailed experimental protocols for the synthesis and evaluation of these compounds.

Key Applications of this compound Derivatives

Histone Deacetylase (HDAC) Inhibition

A significant area of research for this compound derivatives is their role as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, these derivatives can induce histone hyperacetylation, leading to the re-expression of these silenced genes, which in turn can trigger cell cycle arrest, apoptosis, and the suppression of tumor growth. The this compound core often serves as a "cap" group that interacts with the rim of the HDAC active site.

Dipeptidyl Peptidase IV (DPP-4) Inhibition

Certain derivatives of this compound have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4). DPP-4 is an enzyme that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these compounds increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.

Quantitative Data Summary

The following table summarizes the available quantitative data for various this compound derivatives and related aminophenyl amides, focusing on their HDAC inhibitory activity and cytotoxic effects on cancer cell lines.

| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 0.0952 | [1] |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC2 | 0.2607 | [1] |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC3 | 0.2557 | [1] |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 (Ovarian Cancer) | 2.66 | [1] |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 (Liver Cancer) | 1.73 | [1] |

| Aminothiazole-benzazole based amide derivative 6b | MCF-7 (Breast Cancer) | 17.2 ± 1.9 | [2] |

| Aminothiazole-benzazole based amide derivative 6b | A549 (Lung Cancer) | 19.0 ± 3.2 | [2] |

| Phenylacetamide derivative 3j (para-nitro) | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09 | [3] |

| Phenylacetamide derivative 3b (meta-fluoro) | MDA-MB-468 (Breast Cancer) | 1.5 ± 0.12 | [3] |

| Phenylacetamide derivative 3f (para-chloro) | MDA-MB-468 (Breast Cancer) | 1 ± 0.13 | [3] |

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process, typically involving the acylation of a substituted aniline. A representative synthetic workflow is provided below.[4]

Step 1: Acylation of 3-Nitroaniline

A common starting material is 3-nitroaniline, which is first acylated with butanoyl chloride or a derivative thereof. The nitro group serves as a protecting group for the amine and can be reduced in a later step.

-

Procedure: To a solution of 3-nitroaniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a base like triethylamine or pyridine (1.2 equivalents) is added. The mixture is cooled in an ice bath, and butanoyl chloride (1.1 equivalents) is added dropwise. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The reaction mixture is then washed with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield N-(3-nitrophenyl)butanamide.

Step 2: Reduction of the Nitro Group

The nitro group of N-(3-nitrophenyl)butanamide is then reduced to the corresponding amine.

-

Procedure: N-(3-nitrophenyl)butanamide (1 equivalent) is dissolved in a solvent such as ethanol or ethyl acetate. A catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution. The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford this compound. Further derivatization can be carried out on the newly formed amino group if desired.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound derivatives on HDAC enzymes.[1][5]

-

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)

-

Test compound stock solution (in DMSO)

-

HDAC Assay Buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing Trichostatin A as a stop reagent)

-

96-well black microplate

-

Microplate reader with fluorescence capabilities

-

-

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

-

Reaction Setup: In a 96-well black microplate, add the reagents in the following order: HDAC Assay Buffer, test compound at various concentrations (or DMSO for control), and diluted recombinant HDAC enzyme.

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

-

Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.

-

Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.

-

Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

-

Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[3]

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear microplate

-

Microplate reader with absorbance capabilities

-

-

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compound (and a vehicle control, typically 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percent cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathway Visualization

The following diagram illustrates the general signaling pathway of HDAC inhibition by this compound derivatives, leading to anti-cancer effects.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and metabolic diseases. The synthetic accessibility and the possibility for diverse structural modifications make this scaffold an attractive starting point for the development of novel, highly potent, and selective enzyme inhibitors. The experimental protocols and data presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. As our understanding of the underlying biological mechanisms continues to grow, so too will the opportunities for designing the next generation of therapeutics based on the this compound core.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles [organic-chemistry.org]

Safety and Handling of N-(3-aminophenyl)butanamide: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for N-(3-aminophenyl)butanamide. It is intended for use by trained professionals in research and development. Specific toxicological data for this compound is limited; therefore, this guide draws upon information from structurally related compounds, particularly substituted anilines, to provide a thorough assessment of potential hazards. All laboratory work should be conducted with a thorough understanding of the potential risks and by implementing appropriate safety measures.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and chemical research. As with any novel or specialty chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a detailed overview of the known properties, potential hazards, and recommended handling procedures for this compound.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding the compound's behavior and for designing appropriate storage and handling procedures.

| Property | Value | Source |

| CAS Number | 93469-29-5 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molar Mass | 178.23 g/mol | [1] |

| Appearance | Typically a solid at room temperature | [2] |

| Boiling Point (estimated) | 312.93 °C - 371.72 °C | [3] |

| Melting Point (estimated) | 135.75 °C | [3] |

| Water Solubility (estimated) | 384.07 mg/L - 1558.9 mg/L | [3] |

| Storage Condition | Room Temperature | [1] |

Hazard Identification and Classification

While a comprehensive toxicological profile for this compound is not publicly available, information for its hydrochloride salt and general classifications for the compound provide insight into its potential hazards.

GHS Classification (for this compound Hydrochloride):

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2) - H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3) - H335: May cause respiratory irritation.

One supplier also classifies the base compound, this compound, as an Irritant .

Based on these classifications and the general properties of substituted anilines, the primary hazards associated with this compound are:

-

Irritation: Causes irritation to the skin, eyes, and respiratory system.

-

Harmful if Swallowed: Ingestion may lead to adverse health effects.

-

Potential for Systemic Effects: Like many anilines, there is a potential for systemic toxicity upon absorption through the skin, inhalation, or ingestion.

Personal Protective Equipment (PPE) and Handling Precautions

A multi-layered approach to personal protection is essential when handling this compound. The following PPE and handling precautions are recommended:

| Precaution | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |

| Engineering Controls | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. |

| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire and Explosion Hazard Data

Detailed fire and explosion data for this compound are not available. However, based on its chemical structure, the following general guidance applies:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.

-

Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Ventilate the area.

-

Contain the spill.

-

For solid spills: Carefully sweep up the material and place it in a sealed, labeled container for disposal. Avoid generating dust.

-

For liquid spills (if dissolved in a solvent): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Experimental Workflows and Safety Logic

To ensure safe handling, a structured workflow and a clear understanding of the logic behind safety precautions are essential. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical hierarchy of controls for working with this compound.

Caption: A typical experimental workflow for handling this compound.

Caption: The hierarchy of controls for mitigating hazards associated with this compound.

References

A Technical Guide to N-(3-aminophenyl)butanamide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-aminophenyl)butanamide, a versatile chemical intermediate with potential applications in various research fields. This document outlines its chemical and physical properties, provides information on procurement, and summarizes its known biological activities, although detailed experimental protocols and associated signaling pathways from primary literature remain elusive.

Chemical and Physical Properties

This compound, with the CAS number 93469-29-5, is a chemical compound featuring both an amide and an aromatic amine functional group. This structure makes it a valuable intermediate in organic synthesis for creating more complex molecules.[1]

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | [2][3] |

| Molecular Weight | 178.23 g/mol | [2][4] |

| CAS Number | 93469-29-5 | [1][2][3] |

| Boiling Point | 398°C at 760 mmHg | [2] |

| Flash Point | 194.5°C | [2] |

| Density | 1.129 g/cm³ | [2] |

| Appearance | Varies (refer to supplier) | - |

| Solubility | Varies (refer to supplier) | - |

| Storage | Room Temperature, in a dry, cool, and well-ventilated place | [5][6] |

Procurement for Research Purposes

This compound is available for research purposes from several chemical suppliers. When purchasing, it is crucial to obtain the Safety Data Sheet (SDS) and Certificate of Analysis (CoA) to ensure the compound's purity and safe handling. The hydrochloride salt of this compound is also available under CAS number 1181458-24-1.[7]

Potential suppliers for research-grade this compound include:

-

Sigma-Aldrich: A well-established supplier of research chemicals.

-

Santa Cruz Biotechnology (SCBT): Offers the compound for biochemical and proteomics research.[4][8]

-

BLD Pharm: Provides this compound and its hydrochloride salt.[7][9]

-

NINGBO INNO PHARMCHEM CO.,LTD.: A manufacturer and supplier of pharmaceutical intermediates, including this compound.[2]

-

Chemchart: An online platform that lists various suppliers for chemical compounds.[3]

Synthesis

The synthesis of this compound can be achieved through a Schotten-Baumann reaction involving the acylation of m-phenylenediamine with butyryl chloride.[3] This method provides a straightforward route to obtaining the target compound.

Below is a logical diagram illustrating the synthesis process.

References

- 1. 93469-29-5(this compound) | Kuujia.com [kuujia.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound (93469-29-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. 1181458-24-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. scbt.com [scbt.com]

- 9. 102-28-3|N-(3-Aminophenyl)acetamide|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of N-(3-aminophenyl)butanamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(3-aminophenyl)butanamide is a valuable chemical intermediate characterized by its aminophenyl structure. This bifunctional molecule, containing both a primary amine and an amide group, serves as a versatile building block in the synthesis of more complex molecules. Its structural analogues, such as N-(3-aminophenyl)acetamide, are utilized in the preparation of pharmaceuticals, dyes, and various heterocyclic compounds.[1][2] This document provides a detailed protocol for the synthesis of this compound via the selective acylation of m-phenylenediamine with butanoyl chloride.

Synthesis Overview

The synthesis is achieved through a nucleophilic acyl substitution reaction. One of the amino groups of m-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanoyl chloride. A base is used to neutralize the HCl byproduct generated during the reaction. By controlling the stoichiometry, mono-acylation is favored.

Reaction Scheme:

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molecular Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier |

| m-Phenylenediamine | 108.14 | 20.0 | 2.16 g | Sigma-Aldrich |

| Butanoyl Chloride | 106.55 | 20.0 | 2.13 g (2.08 mL) | Sigma-Aldrich |

| Triethylamine (TEA) | 101.19 | 22.0 | 2.23 g (3.07 mL) | Sigma-Aldrich |

| Dichloromethane (DCM) | - | - | 100 mL | Fisher Sci. |

| 1 M Hydrochloric Acid (HCl) | - | - | 50 mL | VWR |

| Sat. Sodium Bicarbonate | - | - | 50 mL | VWR |

| Brine (Sat. NaCl) | - | - | 50 mL | Lab Prepared |

| Anhydrous Magnesium Sulfate | - | - | ~5 g | Sigma-Aldrich |

Equipment

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for recrystallization or column chromatography

-

pH paper

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve m-phenylenediamine (2.16 g, 20.0 mmol) in 80 mL of dichloromethane (DCM). Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Base Addition: Add triethylamine (3.07 mL, 22.0 mmol) to the stirred solution.

-

Acylation: In a separate dropping funnel, prepare a solution of butanoyl chloride (2.08 mL, 20.0 mmol) in 20 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess m-phenylenediamine and triethylamine hydrochloride.

-

Wash with saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid.

-

Wash with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Workflow and Data

Synthesis and Purification Workflow

References

Application Note and Protocol for the Purification of N-(3-aminophenyl)butanamide by Recrystallization